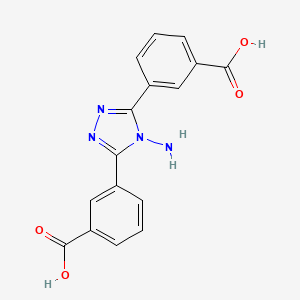

3,3'-(4-氨基-4H-1,2,4-三唑-3,5-二基)二苯甲酸

描述

“3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid” is a compound that contains a 1,2,4-triazole moiety . This moiety is a type of heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure . The 1,2,4-triazole ring is a five-membered ring that consists of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid”, often involves the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds . This reaction can be carried out in ortho-phosphoric acid . In addition, the reaction between triazole and arylidene malononitriles in DMF can afford Schiff base compounds .Molecular Structure Analysis

The molecular structure of “3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid” is characterized by the presence of a 1,2,4-triazole ring. This ring is a five-membered ring that consists of two carbon atoms and three nitrogen atoms . The presence of the 1,2,4-triazole ring can guide the selection of possible modulations at the benzylidene ring and at the 5-position of the triazole ring .Chemical Reactions Analysis

The chemical reactions involving “3,3’-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid” can be diverse, depending on the specific conditions and reactants used. For instance, this compound can react with acetophenone derivatives to synthesize a new series of 6-methyl-6-aryl-5,6-dihydro [1,2,4]triazolo [4,3- b ] [1,2,4,5]tetrazine-3-thiol .科学研究应用

发光性质

- 发光性质:该化合物因其发光性质而受到研究。特别是,4,4'-(4-氨基-4H-1,2,4-三唑-3,5-二基)二苯甲酸显示出固态发光光谱,在特定波长处观察到发射最大值。这些发现表明在材料科学中的潜在应用,特别是在新型发光材料的开发中 (Xi 等人,2021 年)。

紫外线发光有机酸

- 紫外线发射:对包括三唑衍生物在内的类似化合物的研究表明它们具有发射紫外线的能力。这些发现表明在创建紫外线发光器件和材料中可能的应用 (An 等人,2014 年)。

抗菌和抗癌特性

- 抗菌和抗癌活性:多项研究探索了三唑衍生物的抗菌和抗癌特性。这包括合成出表现出显着抗菌活性的新型三唑化合物,表明它们在药物应用中的潜力 (Hanif 等人,2012 年)。此外,一些三唑衍生物在体外表现出抗癌活性,进一步表明它们作为治疗剂的潜力 (Bhat 等人,2004 年)。

合成和化学应用

- 合成方法和化学应用:三唑衍生物的合成和表征已被广泛研究,证明了它们在有机合成中的重要性。这些研究提供了对这些化合物的化学性质和潜在工业应用的见解 (Bektaş 等人,2007 年)。

金属有机框架 (MOF)

- 金属有机框架:使用三唑衍生物的研究表明,基于 Zn 簇的 MOF 具有很高的化学稳定性和在气体分离和储存应用中的潜力。此类化合物展示了三唑衍生物在构建先进材料中的多功能性 (Kan 等人,2018 年)。

作用机制

Target of Action

Compounds with similar structures, such as 3-amino-1,2,4-triazole, have been reported to inhibit dna synthesis .

Mode of Action

Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Given its potential role as a dna synthesis inhibitor , it could affect pathways related to cell division and growth.

Result of Action

If it acts as a dna synthesis inhibitor like its structural analogs , it could potentially halt cell division and growth, leading to cell death.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, its solubility in water and alcohol suggests that it could be more effective in aqueous or alcoholic environments. Additionally, its stability could be affected by temperature, light, and the presence of strong oxidizing agents .

生化分析

Biochemical Properties

It is known that similar compounds, such as 3-Amino-1,2,4-triazole, can inhibit the enzyme catalase, inducing a compensatory mechanism for hydrogen peroxide detoxification, which includes increasing the activity of glutathione peroxidase (GPX) and glutathione reductase .

Cellular Effects

It is known that similar compounds can inhibit chlorophyll synthesis, leading to chlorotic leaves and bleached plants .

Molecular Mechanism

Similar compounds are known to form extensive hydrogen bonding interactions with cations and anions, leading to a complex 3D network .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have good thermal stability .

属性

IUPAC Name |

3-[4-amino-5-(3-carboxyphenyl)-1,2,4-triazol-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4/c17-20-13(9-3-1-5-11(7-9)15(21)22)18-19-14(20)10-4-2-6-12(8-10)16(23)24/h1-8H,17H2,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOJVQHWWJXBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NN=C(N2N)C3=CC(=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70854395 | |

| Record name | 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70854395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923057-85-6 | |

| Record name | 3,3'-(4-Amino-4H-1,2,4-triazole-3,5-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70854395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

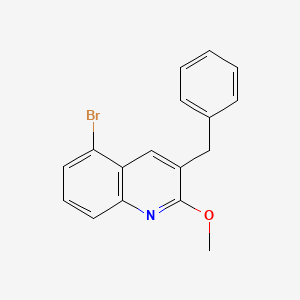

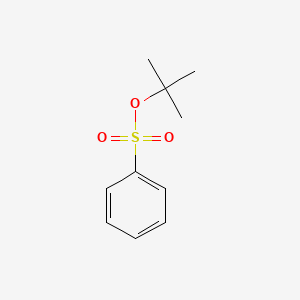

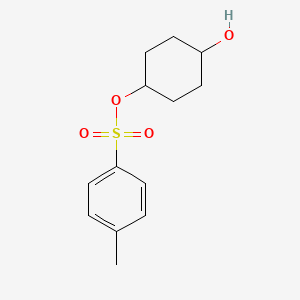

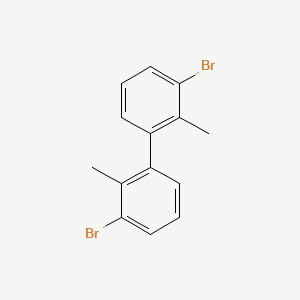

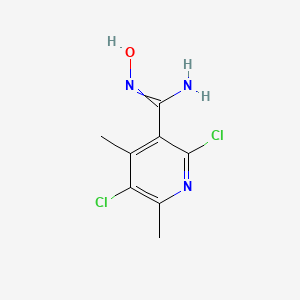

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

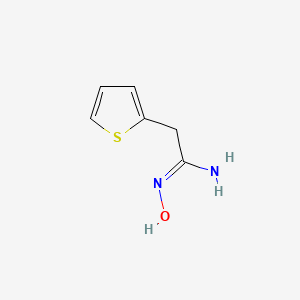

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,7-Trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3332746.png)